Trachelanthamidine
CAS No.: 526-64-7
Cat. No.: VC21125560
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 526-64-7 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol |
| Standard InChI | InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m0/s1 |
| Standard InChI Key | LOFDEIYZIAVXHE-YUMQZZPRSA-N |
| Isomeric SMILES | C1C[C@H]2[C@@H](CCN2C1)CO |
| SMILES | C1CC2C(CCN2C1)CO |
| Canonical SMILES | C1CC2C(CCN2C1)CO |
Introduction
Chemical Properties
Molecular Structure
Trachelanthamidine consists of a pyrrolizidine backbone (a bicyclic structure formed by two fused five-membered rings sharing a nitrogen atom) with a hydroxymethyl substituent. Its molecular formula is C8H15NO with a molecular weight of 141.21 g/mol . The compound features one hydroxyl group that contributes to its polarity and hydrogen bonding capabilities.
The structure can be represented by several notations:
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InChI: InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m1/s1 (for (+)-Trachelanthamidine)
Physical Properties
Table 1: Physical Properties of Trachelanthamidine
Stereochemistry
Trachelanthamidine contains two stereogenic centers, resulting in different stereoisomers. The enantiomers include:
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(+)-Trachelanthamidine: (1S,7aR)-configuration, also known as (1S-cis)- or (+)-Laburnine
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(-)-Trachelanthamidine: (1R,7aS)-configuration, also known as (1R-cis)- or (1R,7aS)-Hexahydro-1H-pyrrolizine-1-methanol
The stereochemistry significantly influences the biological activity and reactivity of these compounds. Research has shown that the specific spatial arrangement of atoms in these stereoisomers can affect their interactions with biological systems .
Natural Occurrence
Botanical Sources
Trachelanthamidine has been documented in several plant species, primarily within the Boraginaceae family. Specific plants known to contain this alkaloid include:
The concentration and specific stereoisomer of trachelanthamidine can vary between plant species and even between different parts of the same plant. These variations may be influenced by environmental factors, growth stage, and genetic differences.
Biosynthesis
Trachelanthamidine plays a crucial role in the biosynthetic pathway of more complex pyrrolizidine alkaloids. Research has revealed that it serves as an important intermediate in the formation of pyrrolizidine alkaloids such as riddelliine . A study administering labeled trachelanthamidine to Senecio riddellii plants demonstrated extremely high incorporation rates (15.1-22.1%) into riddelliine, supporting its position as a key intermediate on the main biosynthetic pathway to retronecine .
The biosynthesis of trachelanthamidine itself likely begins with amino acids, as is common for alkaloids. These compounds are derived from amino acids through transamination processes and function as secondary metabolites in plants . The specific biosynthetic route involves a series of enzymatic reactions that ultimately lead to the formation of the pyrrolizidine skeleton with the characteristic hydroxymethyl group.
Synthesis Methods
Labeled Compound Synthesis
For research purposes, especially in biosynthetic and metabolic studies, labeled versions of trachelanthamidine have been synthesized. One example is the preparation of (+/-)-[3,5-14C]trachelanthamidine from potassium [14C]cyanide . This radiolabeled compound was used to trace the biosynthetic pathway of pyrrolizidine alkaloids in Senecio riddellii plants, confirming trachelanthamidine's role as a precursor in the formation of more complex alkaloids like riddelliine .
The high incorporation of labeled trachelanthamidine into riddelliine (15.1-22.1%) observed in these studies strongly supports the hypothesis that trachelanthamidine is a key intermediate in the biosynthetic pathway leading to retronecine .
Biological Activity
Toxicological Considerations
The toxicity of pyrrolizidine alkaloids often stems from their metabolism to reactive pyrrolic derivatives that can form adducts with cellular macromolecules, potentially leading to cellular damage. The extent to which trachelanthamidine undergoes such metabolic activation would be an important factor in assessing its toxicological risk.
Research Applications
As Precursor in Alkaloid Biosynthesis
Trachelanthamidine has proven valuable in research exploring the biosynthesis of pyrrolizidine alkaloids. Studies using labeled trachelanthamidine have demonstrated its role as a precursor in the formation of more complex alkaloids like riddelliine . The high incorporation rates observed (15.1-22.1%) strongly support trachelanthamidine's position as a key intermediate on the main biosynthetic pathway to retronecine, while the related compound isoretronecanol (with lower incorporation at 0.75%) may represent a minor or aberrant pathway .
These findings contribute to our understanding of plant secondary metabolism and the biosynthetic relationships between different pyrrolizidine alkaloids.
Pharmaceutical Research
As a structurally defined pyrrolizidine alkaloid, trachelanthamidine serves as a useful model compound in pharmaceutical research. Its defined stereochemistry and functional groups make it valuable for structure-activity relationship studies.
Analytical Methods
Identification Techniques
Various analytical techniques have been employed for the identification and characterization of trachelanthamidine:
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Gas Chromatography (GC): The compound has a retention index (RI) of 1342 on a DB-5 MS capillary column under specific conditions (temperature ramp from 50°C to 300°C at 20 K/min) .
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Mass Spectrometry (MS): Often coupled with GC for identification and quantification of trachelanthamidine in plant materials .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and confirmation, particularly for distinguishing between stereoisomers.
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Infrared (IR) Spectroscopy: Helps identify functional groups and confirm structural features.
Quantification Methods
Quantitative analysis of trachelanthamidine in plant materials and other samples typically employs:
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GC-MS with appropriate internal standards
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
These methods allow for the detection and quantification of trachelanthamidine even at low concentrations, which is crucial for both research purposes and safety assessments of plant materials potentially containing this and other pyrrolizidine alkaloids.
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